

Pharmacological Profile of LP-471756: A Technical Guide

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Compound of Interest

Compound Name: LP-471756

Cat. No.: B1675267

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Abstract

LP-471756 is a selective antagonist of the orphan G protein-coupled receptor 139 (GPR139). This technical guide provides a comprehensive overview of the pharmacological profile of **LP-471756**, including its mechanism of action, quantitative analysis of its antagonist activity, and the signaling pathways of its target receptor, GPR139. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts centered on this compound and its therapeutic target.

Introduction

LP-471756 has been identified as a valuable tool compound for the investigation of GPR139 function.[1] GPR139 is an orphan GPCR predominantly expressed in the central nervous system, suggesting its involvement in neurological processes. The identification and characterization of selective antagonists like **LP-471756** are crucial for elucidating the physiological roles of GPR139 and for assessing its potential as a therapeutic target. This document summarizes the current knowledge of the in vitro pharmacology of **LP-471756**.

Mechanism of Action

LP-471756 functions as an antagonist at the GPR139 receptor. Its primary mechanism of action is the inhibition of the intracellular signaling cascades initiated by the activation of

GPR139. Specifically, it has been shown to inhibit the production of cyclic adenosine monophosphate (cAMP) that is stimulated by GPR139 agonists.

Quantitative Pharmacological Data

The antagonist potency of **LP-471756** has been determined in functional cell-based assays. The available data is summarized in the table below.

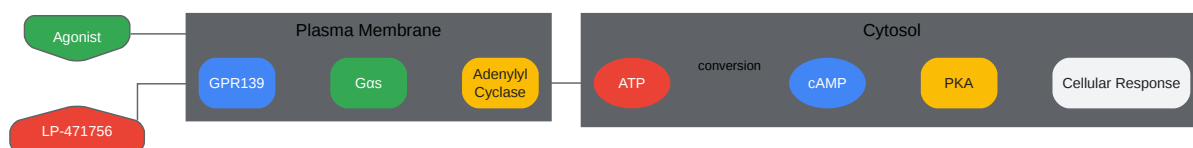
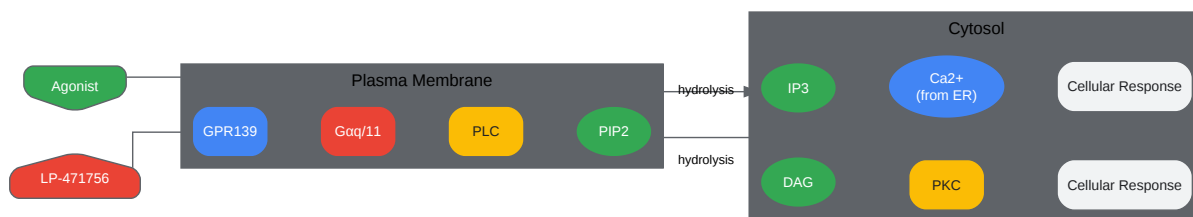
Parameter	Value (μM)	Cell Line	Assay Type	Reference
IC50	0.64	CHO-K1	cAMP Assay	[2]
IC50	2.933	CHO-T-Rex	Not Specified	[2]

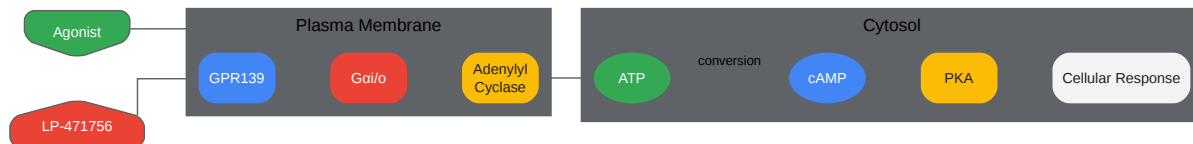
GPR139 Signaling Pathways

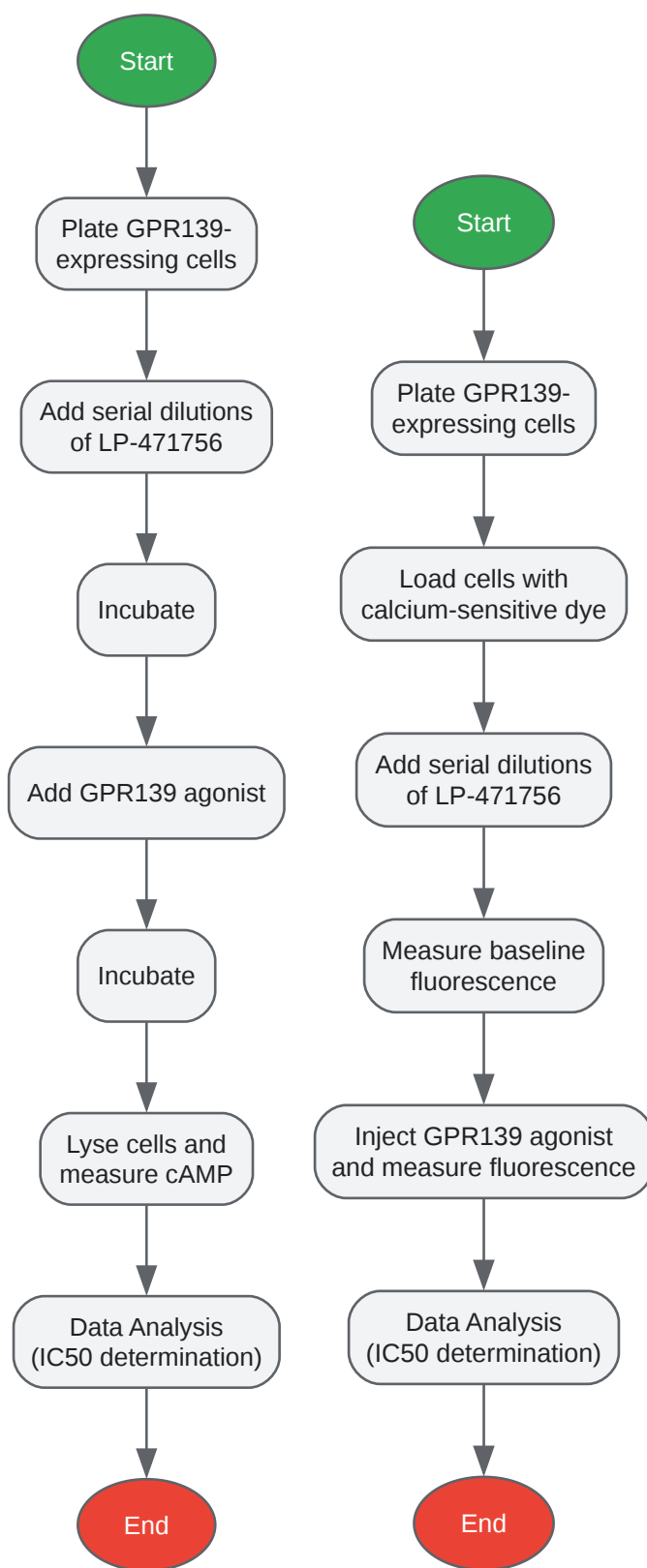
GPR139 exhibits complex signaling capabilities, coupling to multiple G protein families, including Gq/11, Gi/o, and potentially Gs. This promiscuous coupling allows for the modulation of diverse downstream effector systems.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by GPR139 agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).







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References

- 1. LP-360924 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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